molecular formula C19H19ClF2N4O3 B10927927 N-(3-chloro-4-methoxyphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10927927
M. Wt: 424.8 g/mol
InChI Key: JWVROPFTMNUZFO-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazolopyridine core through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Coupling of the chloromethoxyphenyl group using palladium-catalyzed cross-coupling reactions.
  • Final amidation step to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(TRIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(METHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H19ClF2N4O3

Molecular Weight

424.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C19H19ClF2N4O3/c1-3-25-10-13-12(18(21)22)9-17(28)26(19(13)24-25)7-6-16(27)23-11-4-5-15(29-2)14(20)8-11/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,23,27)

InChI Key

JWVROPFTMNUZFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(F)F

Origin of Product

United States

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